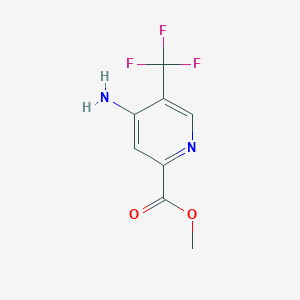

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a derivative of pyridine, characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group

Properties

IUPAC Name |

methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMQIUQOAIEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate exhibits various biological activities due to its unique chemical structure. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research has indicated that derivatives of trifluoromethylpyridines possess antimicrobial properties. For instance, several studies have demonstrated that these compounds can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis of Agrochemicals

The compound is utilized in the synthesis of agrochemical products. Trifluoromethylpyridines are known for their role in developing herbicides and pesticides. For example, several agrochemicals containing the trifluoromethylpyridine moiety have been approved for market use, highlighting its importance in crop protection .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored as a building block for synthesizing drugs targeting various diseases, including neurodegenerative disorders and certain cancers. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory activity. The synthesized compounds were tested for their ability to inhibit COX-2 activity, with some showing promising results comparable to existing anti-inflammatory drugs like celecoxib .

Trifluoromethylpyridine in Agrochemicals

Another case study highlighted the use of trifluoromethylpyridines in developing new herbicides. The research documented the efficacy of these compounds in controlling weed growth while minimizing environmental impact, demonstrating their potential as effective agrochemical agents .

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Shares a similar pyridine core with an amino and trifluoromethyl group.

Methyl 4-amino-5-(trifluoromethyl)picolinate: Another derivative with comparable functional groups.

Uniqueness: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound in various research applications.

Biological Activity

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate (M4A5TPF) is a fluorinated pyridine compound with significant biological activity, particularly in antimicrobial and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 220.15 g/mol

- Structural Features : The compound features a pyridine ring substituted with an amino group and a trifluoromethyl group, enhancing its reactivity and biological activity .

Biological Activity Overview

Research indicates that M4A5TPF exhibits notable biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .

- Cytotoxicity : Preliminary studies indicate that M4A5TPF may induce cell death in certain cancer cell lines, although specific mechanisms remain to be fully elucidated .

The exact mechanism of action for M4A5TPF is not fully understood; however, several pathways have been proposed:

- Biochemical Pathways : The trifluoromethyl group significantly impacts the compound's chemical reactivity, which may influence its interaction with biological targets .

- Potential Targets : It is suggested that M4A5TPF may interact with enzymes or receptors involved in cellular signaling pathways, possibly affecting cell proliferation and survival .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of M4A5TPF against various bacterial strains. The results indicated that the compound could inhibit growth at concentrations comparable to established antibiotics.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This table summarizes the antimicrobial activity of M4A5TPF against selected pathogens, demonstrating its potential as a therapeutic agent .

Cytotoxicity Studies

In vitro studies have shown that M4A5TPF can induce cytotoxic effects in several cancer cell lines. A notable study reported:

- Cell Lines Tested : GBM (Glioblastoma), HeLa (cervical cancer)

- Concentration Range : 0.1 µM to 10 µM

- Observations : Morphological changes consistent with apoptosis were noted at concentrations above 1 µM.

The data suggest that M4A5TPF may act as a potential anticancer agent by inducing cell death through mechanisms such as apoptosis or necrosis .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the efficacy of M4A5TPF against multi-drug resistant strains of bacteria. The findings demonstrated significant inhibition compared to control groups, supporting its potential use in treating resistant infections. -

Cytotoxicity in Cancer Research :

In a study focusing on glioblastoma cells, M4A5TPF exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many existing treatments, indicating its potential as a novel therapeutic agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : A widely used approach involves sequential substitution reactions. For example, ethyl bromopyruvate (synthesized from ethyl pyruvate with brominating agents) can react with substituted pyridinylamines under optimized conditions. In related compounds, yields exceeding 87% were achieved using substitution reactions between halogenated pyridines and carboxylate precursors . Another method employs carbon dioxide insertion with methylating agents (e.g., diazomethane) to introduce the methyl ester group . Key intermediates include halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and activated carboxylate esters.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and purity. For instance, in structurally similar pyridine carboxylates, aromatic protons and trifluoromethyl groups produce distinct splitting patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry and hydrogen bonding networks, resolving ambiguities from spectral data .

- HPLC : Purity analysis (>95%) is typically validated via reverse-phase HPLC with UV detection, as demonstrated for related trifluoromethylpyridines .

Q. What are the documented applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound’s trifluoromethyl and amino groups make it a candidate for enzyme inhibition studies. Analogous pyridine carboxylates have been evaluated as inhibitors of viral proteases (e.g., SARS-CoV-2 M) using fluorescence resonance energy transfer (FRET) assays . Additionally, methyl pyridine carboxylates are intermediates in synthesizing receptor antagonists (e.g., NMDA receptor modulators) via coupling reactions with pharmacophores .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when dealing with competing side reactions?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during amine substitution .

- Catalyst Screening : Pd-catalyzed cross-coupling or phase-transfer catalysts can enhance selectivity. For example, Suzuki-Miyaura couplings improved yields in trifluoromethylpyridine syntheses .

- Purification Strategies : Gradient silica gel chromatography or recrystallization from ethanol/water mixtures effectively isolates the product from byproducts like unreacted halopyridines .

Q. What strategies are recommended for resolving contradictions between spectroscopic data and expected structural features?

- Methodological Answer :

- Multi-Technique Validation : Combine F NMR (for CF group analysis) with X-ray crystallography to confirm substituent positions if H NMR signals overlap .

- Isotopic Labeling : Use N-labeled amines to trace amino group incorporation via N-H HSQC NMR .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignment of ambiguous peaks .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates. For SARS-CoV-2 M, a FRET-based assay with Dabcyl-Edans substrates quantifies inhibition kinetics .

- Cellular Cytotoxicity : Assess compound safety via MTT assays on human cell lines (e.g., HepG2), monitoring viability at 24–72 hours .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) determine dissociation constants () for receptor-ligand interactions .

Q. How can computational chemistry aid in understanding the reactivity or interactions of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., viral proteases), guiding SAR studies .

- Reactivity Simulations : Transition state analysis (Gaussian 09) identifies rate-limiting steps in esterification or amidation reactions .

- Solubility Prediction : COSMO-RS models estimate solubility in organic/aqueous mixtures, informing formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.